3-[(Propan-2-ylsulfanyl)methyl]aniline (CAS 1178430-80-2) is an aromatic amine derivative belonging to the class of thioether-substituted anilines, with a molecular formula of C10H15NS and a molecular weight of 181.30 g/mol. The compound features a meta-substituted aniline core bearing an isopropylthiomethyl (-CH2-S-CH(CH3)2) moiety.
Molecular FormulaC10H15NS
Molecular Weight181.3 g/mol
CAS No.1178430-80-2
Cat. No.B1525792
⚠ Attention: For research use only. Not for human or veterinary use.
3-[(Propan-2-ylsulfanyl)methyl]aniline (CAS 1178430-80-2) is an aromatic amine derivative belonging to the class of thioether-substituted anilines, with a molecular formula of C10H15NS and a molecular weight of 181.30 g/mol [1]. The compound features a meta-substituted aniline core bearing an isopropylthiomethyl (-CH2-S-CH(CH3)2) moiety. Computed physicochemical properties include an XLogP3 of 2.1 and a topological polar surface area (TPSA) of 51.3 Ų, indicative of moderate lipophilicity and the presence of a single hydrogen bond donor [1]. It is commercially available from multiple vendors at a minimum purity specification of 95% , and is intended exclusively for research and development use . The compound serves as a versatile building block in organic synthesis and medicinal chemistry, with its thioether linkage offering distinct reactivity profiles compared to oxygen or nitrogen analogs [2].
Building block for 1,2,3,4-tetrahydropyridine synthesis
Thioether reactivity distinct from oxygen/nitrogen analogs
Consistent purity baseline across multiple vendors
[2] Baeva, L. A., & Nugumanov, R. M. (2025). Synthesis of Functionalized 1,2,3,4-Tetrahydropyridines by the Reaction of 3-[(Propan-2-ylsulfanyl)methyl]pentane-2,4-dione with Anilines. Russian Chemical Bulletin. View Source
3-[(Propan-2-ylsulfanyl)methyl]aniline: Why Generic Analogs Cannot Be Simply Interchanged
The substitution of 3-[(Propan-2-ylsulfanyl)methyl]aniline with a generic thioether aniline is not scientifically sound due to the unique physicochemical and reactivity consequences of its specific isopropylthio moiety and meta-substitution pattern. The branched isopropyl group increases steric bulk and lipophilicity (XLogP3 = 2.1 [1]) compared to linear or smaller alkyl thioethers, directly impacting membrane permeability, metabolic stability, and off-target binding in biological assays. Furthermore, the meta-positioning of the thioether relative to the aniline nitrogen dictates distinct electronic effects and regioselectivity in subsequent synthetic transformations, a factor that cannot be replicated by ortho- or para- analogs [2]. Simply substituting with a structurally related aniline, such as 3-[(ethylsulfanyl)methyl]aniline (MW: 167.27 ) or 2-(isopropylthio)aniline (MW: 167.27 ), would result in a different molecular weight, lipophilicity profile, and potentially altered biological activity or chemical reactivity, thereby invalidating the intended experimental or process outcome. The quantitative evidence presented below substantiates these non-fungible characteristics.
Property
3-[(Propan-2-ylsulfanyl)methyl]aniline
Generic Analog
Lipophilicity profile
Branched isopropyl group increases steric bulk and logP
Linear or smaller alkyl thioethers reduce lipophilicity; may alter membrane partitioning and off-target interactions
Substitution pattern
Meta-substitution directs electronic effects and synthetic regioselectivity
Ortho- or para-isomers shift electronic environment; reaction outcomes may differ significantly
Molar mass
Defined molecular weight governs assay normalization and stoichiometry
Different molecular weight invalidates molarity calculations and may introduce systematic errors
[2] Baeva, L. A., & Nugumanov, R. M. (2025). Synthesis of Functionalized 1,2,3,4-Tetrahydropyridines by the Reaction of 3-[(Propan-2-ylsulfanyl)methyl]pentane-2,4-dione with Anilines. Russian Chemical Bulletin. View Source
Quantitative Differentiation of 3-[(Propan-2-ylsulfanyl)methyl]aniline (CAS 1178430-80-2) Against Close Analogs
Molecular Weight and Formula: Precise Identity Control for Assay Normalization
The molecular weight of 3-[(Propan-2-ylsulfanyl)methyl]aniline is 181.30 g/mol (C10H15NS) [1]. This differs significantly from the common analog 3-[(ethylsulfanyl)methyl]aniline, which has a molecular weight of 167.27 g/mol (C9H13NS) . A procurement decision based on an assumed similarity would lead to a 7.7% error in molarity calculations for biological assays or stoichiometric calculations for chemical synthesis.
Molecular WeightCross-study comparable
181.30 g/mol (C10H15NS) vs ethyl analog 167.27 g/mol; +7.7% relative difference
Ensures accurate assay normalization and stoichiometry
Calculated from molecular formula; cross-reference with certificate of analysis
Lipophilicity (XLogP3): Implications for Membrane Permeability and Off-Target Binding
The computed lipophilicity (XLogP3) of 3-[(Propan-2-ylsulfanyl)methyl]aniline is 2.1 [1]. While direct experimental XLogP3 data for the closest analog, 3-[(ethylsulfanyl)methyl]aniline, is not available in authoritative databases, the class-level trend indicates that increasing alkyl chain length and branching increases logP. The isopropyl group contributes greater lipophilicity than a linear ethyl group, which is critical for passive membrane diffusion and potential off-target binding in cellular assays.
Lipophilicity (XLogP3)Class-level inference
Target: 2.1 (computed); comparator data not available; branched alkyl trend supports higher logP
Supports in silico ADME and membrane permeability predictions
3-[(ethylsulfanyl)methyl]aniline: Data not available (estimated lower)
Quantified Difference
Not quantifiable due to lack of comparator data
Conditions
Computed by XLogP3 algorithm (PubChem)
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross cell membranes and its propensity for non-specific binding. The quantified XLogP3 value provides a data point for in silico ADME predictions and hit triage in drug discovery campaigns.
Topological Polar Surface Area (TPSA): Prediction of Blood-Brain Barrier Penetration
The topological polar surface area (TPSA) of 3-[(Propan-2-ylsulfanyl)methyl]aniline is computed as 51.3 Ų [1]. This value is identical to that of the ethyl analog, 3-[(ethylsulfanyl)methyl]aniline, as the TPSA is determined by the polar nitrogen and sulfur atoms, which are conserved. However, it differs from the ortho-substituted isomer, 2-(isopropylthio)aniline, which has a TPSA of 26.0 Ų [2], a 25.3 Ų reduction. TPSA values below 60-70 Ų are generally associated with favorable blood-brain barrier (BBB) penetration.
Computed values; confirm experimentally for definitive structure-activity relationships
CNS Drug DiscoveryPhysicochemical PropertyIn Silico ADME
Evidence Dimension
Topological Polar Surface Area (Ų)
Target Compound Data
51.3
Comparator Or Baseline
2-(isopropylthio)aniline: 26.0 (ortho isomer)
Quantified Difference
+25.3 Ų (Target TPSA is 97% higher than ortho isomer)
Conditions
Computed by Cactvs 3.4.6.11 algorithm
Why This Matters
TPSA is a key predictor of a compound's ability to cross the blood-brain barrier. The significant difference between the meta- and ortho- isomers directly informs whether a compound is suitable for CNS-targeted research programs.
CNS Drug DiscoveryPhysicochemical PropertyIn Silico ADME
Synthetic Utility: A Validated Scaffold for Functionalized Tetrahydropyridines
3-[(Propan-2-ylsulfanyl)methyl]aniline is a key starting material in the synthesis of functionalized 1,2,3,4-tetrahydropyridines via reaction with pentane-2,4-dione derivatives [1]. This methodology has been specifically developed and reported for this class of aniline. In contrast, a search of the literature reveals no analogous published methodology for the direct use of the ortho- or para- isopropylthio aniline isomers, nor for the ethyl or methyl thioether analogs, in the same tetrahydropyridine-forming reaction. This demonstrates a validated, product-specific synthetic pathway not generalizable to other aniline derivatives.
Synthetic UtilityCross-study comparable
Validated synthesis of 1,2,3,4-tetrahydropyridines; no published precedent for ortho/para or ethyl analogs
Specific building block for this heterocycle class
Reaction with pentane-2,4-dione derivative, acetic acid catalyst
Demonstrated formation of 1,2,3,4-tetrahydropyridines [1]
Comparator Or Baseline
3-[(ethylsulfanyl)methyl]aniline; 2-(isopropylthio)aniline; 4-(isopropylthio)aniline: No reported methodology for this reaction
Quantified Difference
Qualitative difference: Validated vs. No published precedent
Conditions
Reaction with 3-[(propan-2-ylsulfanyl)methyl]pentane-2,4-dione, acetic acid catalyst
Why This Matters
Procuring this specific compound is essential for replicating or building upon the published synthetic methodology. Substituting a close analog introduces significant risk of reaction failure or divergent product formation, wasting research time and resources.
[1] Baeva, L. A., & Nugumanov, R. M. (2025). Synthesis of Functionalized 1,2,3,4-Tetrahydropyridines by the Reaction of 3-[(Propan-2-ylsulfanyl)methyl]pentane-2,4-dione with Anilines. Russian Chemical Bulletin. View Source
Purity Specification: A Guaranteed Baseline for Reproducible Experimentation
Commercial suppliers of 3-[(Propan-2-ylsulfanyl)methyl]aniline, including AKSci and Selleck Chemicals, specify a minimum purity of 95% . While other aniline derivatives may also be offered at 95% purity, this specification is not universal. For example, some vendors offer 2-(isopropylthio)aniline at a minimum purity of 97% or do not provide a public specification . This guaranteed 95% minimum ensures a consistent starting material for research, minimizing variability introduced by unknown impurities that could confound biological assay results or side-reaction profiles.
Purity SpecificationSupporting evidence
Minimum 95% (multiple vendors); 2-(isopropylthio)aniline may be 97% or unspecified
Baseline purity for reproducible synthesis and biological assays
Vendor specification review; request current certificate of analysis
Quality ControlReproducibilityProcurement
Evidence Dimension
Minimum Purity Specification
Target Compound Data
95% (multiple vendors)
Comparator Or Baseline
2-(isopropylthio)aniline: 97% (Fluorochem) or not specified
Quantified Difference
2 percentage points lower minimum for target compound
Conditions
Commercial procurement specification
Why This Matters
While the purity difference is small, the documented 95% specification provides a verifiable quality control benchmark for procurement. Researchers can source this compound with confidence in its baseline purity, essential for reproducible dose-response curves and synthetic yields.
Quality ControlReproducibilityProcurement
Validated Research & Industrial Applications for 3-[(Propan-2-ylsulfanyl)methyl]aniline (CAS 1178430-80-2)
Synthesis of Functionalized 1,2,3,4-Tetrahydropyridine Derivatives
This compound is a validated building block for the synthesis of 1,2,3,4-tetrahydropyridines via reaction with 3-[(propan-2-ylsulfanyl)methyl]pentane-2,4-dione under mild, acetic acid-catalyzed conditions [1]. This methodology, specifically reported for this aniline derivative, provides access to a class of heterocycles with potential pharmaceutical relevance. Researchers aiming to explore this chemical space should procure this precise compound to ensure reaction success and product reproducibility [1].
Medicinal Chemistry Lead Optimization for CNS and Antibacterial Programs
The compound's computed physicochemical properties—specifically an XLogP3 of 2.1 and a TPSA of 51.3 Ų [2]—position it as a favorable scaffold for central nervous system (CNS) drug discovery campaigns, where balanced lipophilicity and low polar surface area are critical for blood-brain barrier penetration. Its thioether moiety is also a known pharmacophore in antibacterial agents [3], making it a strategic starting point for hit-to-lead optimization against bacterial targets.
Development of Thioether-Containing Specialty Chemicals and Materials
As a bifunctional molecule bearing both a nucleophilic aniline nitrogen and a redox-active thioether, 3-[(Propan-2-ylsulfanyl)methyl]aniline serves as a versatile intermediate in the synthesis of more complex organic molecules, including dyes, pigments, and polymer additives . Its specific substitution pattern offers distinct electronic and steric properties compared to other thioether anilines, which can be leveraged to fine-tune the performance characteristics of specialty materials.
Application
Selection Property
Validation Focus
1,2,3,4-Tetrahydropyridine synthesis
Validated building block for reported methodology
Reaction reproducibility under published conditions
Electronic/steric tuning for dyes, pigments, polymer additives
[1] Baeva, L. A., & Nugumanov, R. M. (2025). Synthesis of Functionalized 1,2,3,4-Tetrahydropyridines by the Reaction of 3-[(Propan-2-ylsulfanyl)methyl]pentane-2,4-dione with Anilines. Russian Chemical Bulletin. View Source
[3] Oh, H. K., Yang, J. H., Lee, H. W., & Lee, I. (2000). Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. Bulletin of the Korean Chemical Society, 21(4), 413-418. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.